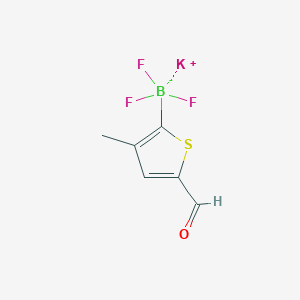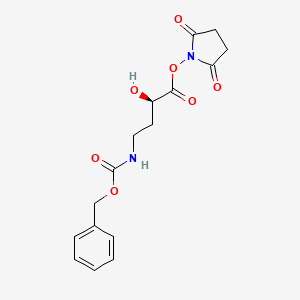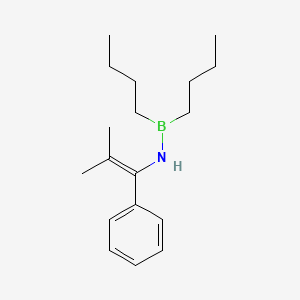
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine is a chemical compound known for its unique structure and properties. It is a boron-containing compound with potential applications in various fields of chemistry and industry. The presence of both boron and nitrogen in its structure makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine typically involves the reaction of 2-methyl-1-phenylpropene with dibutylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methyl-1-phenylpropene} + \text{dibutylborane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of different boron-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-nitrogen compounds.
Scientific Research Applications
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropene: A precursor in the synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine.
Dibutylborane: Another boron-containing compound with similar reactivity.
Boronic Acids: Compounds with boron-oxygen bonds, used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of boron and nitrogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61209-18-5 |
|---|---|
Molecular Formula |
C18H30BN |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-dibutylboranyl-2-methyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C18H30BN/c1-5-7-14-19(15-8-6-2)20-18(16(3)4)17-12-10-9-11-13-17/h9-13,20H,5-8,14-15H2,1-4H3 |
InChI Key |
BBKNZEZEMVCWMO-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)NC(=C(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


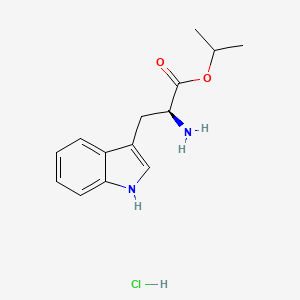

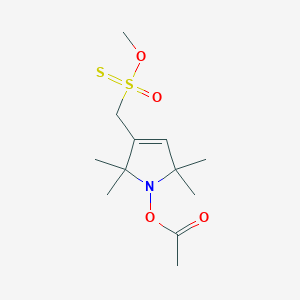
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
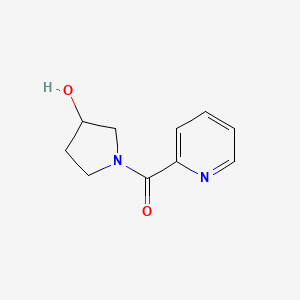
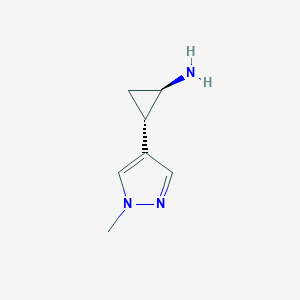
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
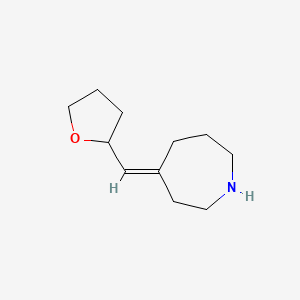
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
